Cas no 2055119-29-2 (Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate)

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is a brominated aromatic ester featuring a pyrrolidine substituent, which enhances its utility as an intermediate in organic synthesis. The bromine atom at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ester group provides versatility for hydrolysis or transesterification. The pyrrolidine moiety contributes to steric and electronic modulation, making this compound valuable in pharmaceutical and agrochemical research. Its well-defined structure and reactivity profile facilitate precise modifications, supporting the development of complex molecules. Suitable for controlled reactions, it is commonly handled under inert conditions to preserve stability.
Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate structure
2055119-29-2 structure
Product Name:Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate
CAS No:2055119-29-2
MF:C12H14BrNO2
MW:284.149062633514
CID:4634844
Update Time:2025-06-08

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate
    • methyl 4-bromo-2-pyrrolidin-1-ylbenzoate
    • Inchi: 1S/C12H14BrNO2/c1-16-12(15)10-5-4-9(13)8-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
    • InChI Key: RLKOAZINJASHOA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)OC)=C(C=1)N1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 253
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate Pricemore >>

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Additional information on Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate

Research Briefing on Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate (CAS: 2055119-29-2) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate (CAS: 2055119-29-2) is an emerging chemical compound of significant interest in medicinal chemistry and drug discovery. This brominated pyrrolidine-containing benzoate derivative has recently gained attention due to its potential as a versatile building block for the synthesis of bioactive molecules. Recent studies have explored its applications in developing kinase inhibitors, GPCR modulators, and other therapeutically relevant small molecules.

Structural analysis reveals that the compound's unique combination of a bromo substituent at the para position and a pyrrolidine moiety at the ortho position of the benzoate ester creates a privileged scaffold for medicinal chemistry applications. The bromine atom serves as an excellent handle for further functionalization through cross-coupling reactions, while the pyrrolidine nitrogen provides a site for additional modifications or hydrogen bonding interactions in target binding.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's bromine atom was successfully employed in a Suzuki-Miyaura coupling reaction to introduce various aryl groups, yielding potent inhibitors with IC50 values in the low nanomolar range. This work highlights the compound's utility in structure-activity relationship (SAR) exploration for kinase targets.

Another recent application appears in Bioorganic & Medicinal Chemistry Letters (2024), where this chemical served as the starting material for developing σ receptor ligands. The research team demonstrated that modifications of the ester group and pyrrolidine nitrogen could dramatically alter receptor binding affinity and selectivity. These findings suggest that 2055119-29-2 may be particularly valuable for central nervous system drug discovery programs.

From a synthetic chemistry perspective, the stability and reactivity profile of Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate make it attractive for parallel synthesis and combinatorial chemistry approaches. Several pharmaceutical companies have included this compound in their fragment-based drug discovery libraries, as noted in recent patent applications (WO202318765, US20240140921). The moderate lipophilicity (calculated logP ≈ 2.5) and molecular weight (284.15 g/mol) of the parent compound place it well within desirable ranges for lead optimization programs.

Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting indicate that derivatives of 2055119-29-2 can be effectively incorporated into PROTAC molecules, serving as linker components that connect E3 ligase binders to target protein binders. The pyrrolidine nitrogen appears particularly useful for attaching polyethylene glycol (PEG) linkers of varying lengths.

As the chemical biology community continues to investigate this scaffold, future directions may include its application in covalent inhibitor design (leveraging the bromine as a potential reactive group), development of fluorescent probes for cellular imaging, and exploration of its intrinsic biological activity. Current structure-activity data suggest that unmodified Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate shows weak but measurable activity against certain neurotransmitter transporters, hinting at possible undiscovered pharmacological properties.

The commercial availability of this compound from major chemical suppliers (listed under both CAS number and product name) has facilitated its adoption across multiple research programs. Recent improvements in synthetic routes have reduced production costs, making it more accessible for academic and industrial researchers alike. Analytical characterization data, including NMR spectra and HPLC purity profiles, are now widely available in vendor catalogs and supporting publications.

In conclusion, Methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate represents a promising chemical tool with diverse applications in drug discovery and chemical biology. Its unique structural features, synthetic versatility, and emerging biological relevance position it as a valuable scaffold for future medicinal chemistry efforts. Continued research on this compound and its derivatives will likely yield important insights for multiple therapeutic areas in the coming years.

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